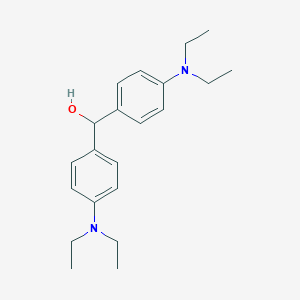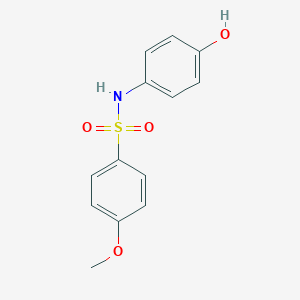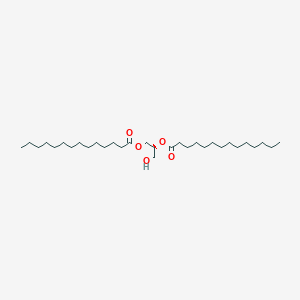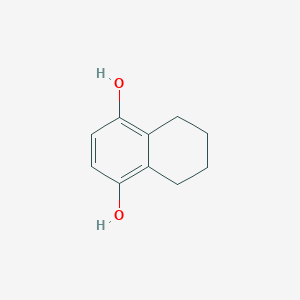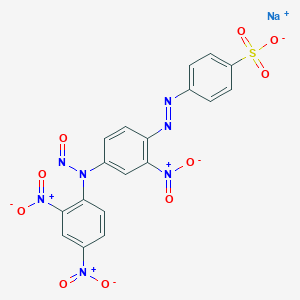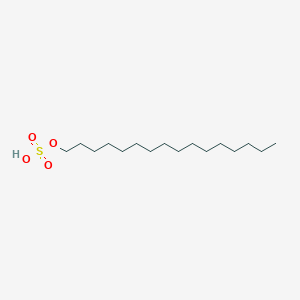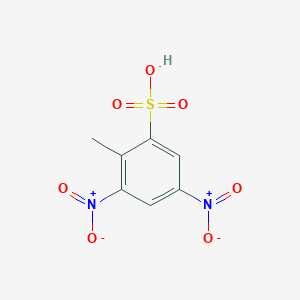
2,4-二硝基甲苯-6-磺酸
描述
Synthesis Analysis
The synthesis of 2,4-dinitrotoluene derivatives often involves nitration reactions where toluene or its nitro derivatives undergo further nitration to introduce additional nitro groups into the molecule. A study by Vassena et al. (2000) explored new synthesis routes for the production of dinitrotoluenes (DNTs) from toluene using solid acids as heterogeneous catalysts, aiming to replace liquid sulfuric acid and increase the yield of more valuable DNT isomers like 2,4-DNT (Vassena, Kogelbauer, & Prins, 2000).
Molecular Structure Analysis
The molecular structure of nitrotoluene derivatives, including 2,4-dinitrotoluene-6-sulfonic acid, features nitro groups that significantly influence the compound's chemical properties. For example, the study by Huo et al. (2005) on a related compound, 2,6-diaminotoluene-4-sulfonic acid, highlighted the importance of bond lengths and the formation of a zwitterionic form, which could shed light on the structural characteristics of sulfonated dinitrotoluenes (Huo et al., 2005).
Chemical Reactions and Properties
2,4-Dinitrotoluene-6-sulfonic acid's chemical reactions are influenced by its nitro and sulfonic acid groups. The presence of these functional groups makes it a candidate for further chemical modifications and reactions. Electrophilic aromatic substitution reactions, as studied by Melhuish and Moodie (1989), demonstrate the reactivity of nitrotoluene compounds under specific conditions, offering insight into possible reactions involving sulfonic acid derivatives of dinitrotoluene (Melhuish & Moodie, 1989).
Physical Properties Analysis
The physical properties of 2,4-dinitrotoluene-6-sulfonic acid, such as solubility, melting point, and crystal structure, are crucial for its handling and application in various industrial processes. The study on anhydrous and hydrated 4-aminotoluene-3-sulfonic acid by Leonard and Squattrito (1997) provides valuable information on the crystal structures and physical behavior of a related compound, which may parallel the physical characteristics of 2,4-dinitrotoluene-6-sulfonic acid (Leonard & Squattrito, 1997).
Chemical Properties Analysis
The chemical properties of 2,4-dinitrotoluene-6-sulfonic acid, such as reactivity, stability, and functional group behavior, are influenced by its structural components. Research by Chen, Jiayang, Suidan, and Venosa (1996) on the abiotic reduction of dinitrotoluene in the presence of sulfide minerals under anoxic conditions hints at the reductive behavior of nitrotoluene compounds, which is relevant for understanding the chemical behavior of sulfonic acid derivatives (Cheng Jiayang, M. Suidan, & A. Venosa, 1996).
科学研究应用
药物化学
Qureshi 等人 (1995) 的一项研究开发了一种使用 2,4-二硝基甲苯的简单滴定法,用于药物化学中的特定测定。该方法利用 pH 11.2、正丁胺和二甲基亚砜中的液体阴离子交换剂作为试剂,突出了其在药物应用中的重要性 (Qureshi 等人,1995).
致癌性研究
森等人 (1998) 合成了二硝基苄醇的硫酸盐和葡萄糖醛酸苷,它们是 2,4-二硝基甲苯的主要代谢物。这些结合物对于研究 2,4-二硝基甲苯及其异构体的致癌性至关重要 (森等人,1998).
环境管理和健康风险评估
赵等人 (2021) 对 TNT 生产场所二硝基甲苯磺酸盐的分布和迁移特征进行了研究。这项研究提供了对与这些化合物相关的环境影响和健康风险的见解 (赵等人,2021).
工业过程中的提纯和回收
陈等人 (2005) 为从甲苯硝化过程中的废混合酸中回收高纯度 2,4-二硝基甲苯建立了实用方法。这项研究对于工业应用具有重要意义,特别是在化学化合物的提纯和回收方面 (陈等人,2005).
植物修复和环境清理
苏等人 (2021) 探索了利用过表达细菌硝基还原酶的转基因柳枝稷对二硝基甲苯进行解毒。这项研究展示了转基因植物在环境清理和植物修复中的潜力 (苏等人,2021).
环境污染物的生物降解
徐等人 (2019) 分离出一种能够降解二硝基甲苯磺酸盐(一种环境污染物)的假单胞菌菌株。这项研究有助于我们了解生物降解过程和微生物在环境修复中的潜在用途 (徐等人,2019).
安全和危害
2,4-Dinitrotoluene-6-sulfonic acid is toxic if swallowed or in contact with skin . It is suspected of causing genetic defects and may cause cancer . It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
属性
IUPAC Name |
2-methyl-3,5-dinitrobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O7S/c1-4-6(9(12)13)2-5(8(10)11)3-7(4)17(14,15)16/h2-3H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHPDUJFQBXXQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927893 | |
| Record name | 2-Methyl-3,5-dinitrobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitrotoluene-6-sulfonic acid | |
CAS RN |
133-62-0 | |
| Record name | 2,4-Dinitrotoluene-6-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3,5-dinitrobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



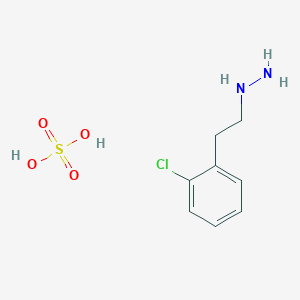
![Dibenzo[c,f]cinnoline](/img/structure/B86725.png)
